molecular formula C20H12O B095104 Naphtho(3,2,1-kl)xanthene CAS No. 192-16-5

Naphtho(3,2,1-kl)xanthene

Cat. No.: B095104
CAS No.: 192-16-5
M. Wt: 268.3 g/mol
InChI Key: HJQJWSOIRGXSES-UHFFFAOYSA-N
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Description

Naphtho(3,2,1-kl)xanthene is a polycyclic aromatic compound characterized by its fused ring structure, which includes both naphthalene and xanthene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphtho(3,2,1-kl)xanthene can be synthesized through multicomponent reactions involving 2-naphthol, aromatic aldehydes, and other reagents. One common method involves the condensation of 2-naphthol with aldehydes in the presence of acid catalysts such as silica-supported perchloric acid or aluminum hydrogen sulfate . The reaction typically occurs under solvent-free conditions, making it an environmentally friendly approach.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of heterogeneous catalysts and solvent-free conditions is favored to enhance yield and reduce environmental impact. Advanced techniques such as microwave-assisted synthesis may also be utilized to improve reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions: Naphtho(3,2,1-kl)xanthene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives and other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions often employ aluminum chloride as a catalyst.

Major Products:

Scientific Research Applications

Naphtho(3,2,1-kl)xanthene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Naphtho(3,2,1-kl)xanthene and its derivatives often involves interaction with biological targets such as enzymes and receptors. For example, certain derivatives may inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest. The compound’s ability to modulate key signaling pathways, such as PI3K/Akt and MAPK, is also of significant interest in cancer research .

Comparison with Similar Compounds

    Xanthene: Shares the xanthene moiety but lacks the naphthalene ring.

    Naphthalene: Contains the naphthalene ring but lacks the xanthene structure.

    Xanthone: A related compound with a similar fused ring structure but different functional groups.

Uniqueness: Naphtho(3,2,1-kl)xanthene is unique due to its combined naphthalene and xanthene moieties, which confer distinct chemical properties and reactivity. This dual structure allows for a broader range of chemical transformations and applications compared to its individual components .

Properties

IUPAC Name

8-oxapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2,4,6,9,11,13,15,17,19-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O/c1-2-8-15-13(6-1)12-14-7-5-11-18-19(14)20(15)16-9-3-4-10-17(16)21-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQJWSOIRGXSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940837
Record name Naphtho[3,2,1-kl]xanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192-16-5
Record name Naphtho(3,2,1-kl)xanthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho[3,2,1-kl]xanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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